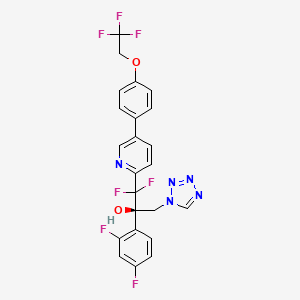
PBRM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PBRM is the first selective, potent, non-estrogenic, irreversible inhibitor of 17β-HSD1.
Applications De Recherche Scientifique
1. Role in Kidney Cancer
PBRM1, or Polybromo-1, is notably involved in renal cancer, particularly clear cell renal cell carcinoma (ccRCC). It is identified as a tumor suppressor gene, with its mutation believed to be an early event in carcinogenesis. Studies have shown that PBRM1 regulates genes involved in cellular adhesion, metabolism, apoptotic processes, and response to hypoxia in ccRCC. Notably, PBRM1 re-expression leads to the upregulation of genes in these pathways and a concomitant downregulation of cell division genes, highlighting its role in suppressing tumor growth and development (Chowdhury et al., 2016).
2. PBRM1 in Stress Response and Apoptosis
PBRM1 is also implicated in stress response and apoptosis, particularly in epithelial cells. Loss of PBRM1 has been observed to result in an increase in reactive oxygen species generation and a decrease in cellular viability under stress conditions. This suggests a broader role for PBRM1 in cellular maintenance beyond its established role in renal carcinoma, indicating its importance in cell growth and survival under various conditions (Porter et al., 2019).
3. Interaction with Immune Microenvironment
The mutation or loss of PBRM1 expression influences the immune microenvironment, particularly in renal cancer. For instance, PBRM1 mutation is linked to changes in the density of CD8+ T cells and tumor-associated macrophages in ccRCC, which is crucial for understanding the dynamics of tumor growth and the body's immune response to these cancer cells (Miura et al., 2019).
4. PBRM1 and Chromatin Remodeling
PBRM1 plays a significant role in chromatin remodeling. It is a subunit of the PBAF chromatin remodeling complex and is involved in the regulation of chromatin structure and transcriptional activity. Mutations in PBRM1 can lead to aberrant chromatin binding and cancer pathogenesis, further illustrating its critical role in maintaining normal cellular functions and preventing tumor growth (De Silva et al., 2023).
Propriétés
Numéro CAS |
1318265-18-7 |
|---|---|
Formule moléculaire |
C28H34BrNO2 |
Poids moléculaire |
496.49 |
Nom IUPAC |
3-{[(16β,17β)-3-(2-Bromoethyl)-17-hydroxyestra-1,3,5(10)-trien-16-yl]methyl} benzamide |
InChI |
InChI=1S/C28H34BrNO2/c1-28-11-9-23-22-7-5-17(10-12-29)13-19(22)6-8-24(23)25(28)16-21(26(28)31)15-18-3-2-4-20(14-18)27(30)32/h2-5,7,13-14,21,23-26,31H,6,8-12,15-16H2,1H3,(H2,30,32)/t21-,23+,24+,25-,26-,28-/m0/s1 |
Clé InChI |
LSFSILMVQQMGRP-OPRSCSRJSA-N |
SMILES |
O=C(N)C1=CC=CC(C[C@H]2C[C@@]3([H])[C@]4([H])CCC5=C(C=CC(CCBr)=C5)[C@@]4([H])CC[C@]3(C)[C@H]2O)=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PBRM |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



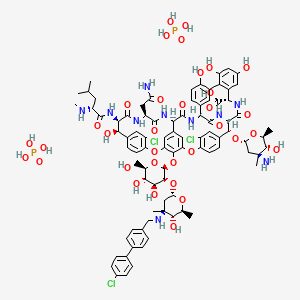
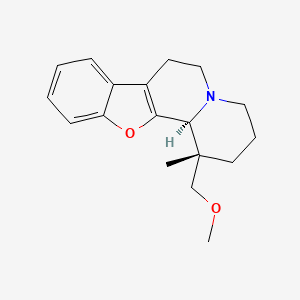
![(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B609771.png)

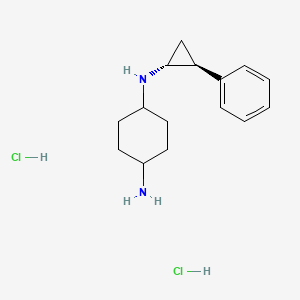
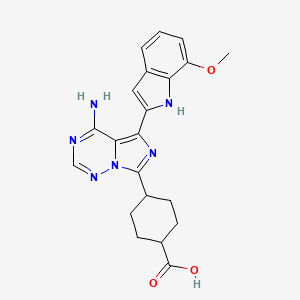
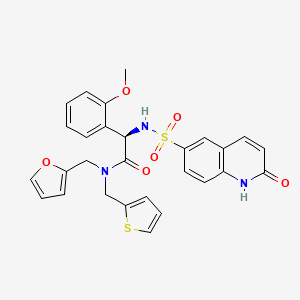
![N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B609785.png)

![3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide](/img/structure/B609787.png)
